Aspafilioside A

Descripción

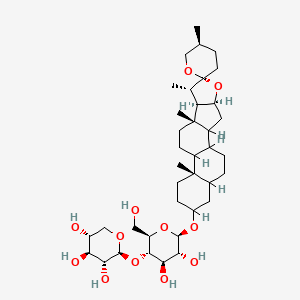

Aspafilioside A (C₅₁H₈₄O₂₂) is a steroidal saponin isolated from the roots of Asparagus filicinus, a plant native to Yunnan, China, and traditionally used in Chinese medicine for its spermaticidal and cytotoxic properties . Structurally, it features a steroidal aglycone backbone linked to oligosaccharide chains, a hallmark of saponins that enhances membrane permeability and bioactivity. In vitro studies demonstrate its potent anticancer activity, particularly against hepatic and prostate cancer cell lines, with IC₅₀ values in the low micromolar range .

Propiedades

Número CAS |

72947-73-0 |

|---|---|

Fórmula molecular |

C38H62O12 |

Peso molecular |

710.9 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1 |

Clave InChI |

SQWCZHHKSPFEOI-QYWFGOHCSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |

SMILES isomérico |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

aspafilioside A sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aspafilioside A typically involves glycosylation reactions. The process begins with the isolation of sarsasapogenin, followed by the attachment of sugar moieties through glycosidic bonds. The reaction conditions often require the use of catalysts such as glycosidases or chemical reagents like trichloroacetonitrile and Lewis acids to facilitate the formation of the glycosidic linkage .

Industrial Production Methods

Industrial production of this compound may involve the extraction of saponins from plant sources, followed by purification processes such as chromatography. Enzymatic methods using glycosidases have also been explored for large-scale production due to their efficiency and specificity .

Análisis De Reacciones Químicas

Types of Reactions

Aspafilioside A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

Reduction: Reduction reactions can target the glycosidic bonds, potentially breaking them down into simpler sugars.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like Lewis acids for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Investigated for its role in cell signaling and membrane stabilization.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and stability. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Source Comparison

Steroidal saponins share a common steroidal backbone but differ in glycosylation patterns and side chains, which influence their pharmacological profiles:

Pharmacological Activities and Mechanisms

Drug-Likeness and Bioavailability

- This compound : Complies with Ro5 (molecular weight <500, LogP <5), suggesting favorable oral absorption .

- Dioscin : Higher molecular weight (MW = 869 Da) and LogP (~2.8) limit bioavailability despite potent activity .

- Aspafilioside B : Similar Ro5 compliance to this compound but lacks detailed pharmacokinetic data .

In Vitro vs. In Vivo Efficacy

Key Findings and Implications

- This compound vs. Structural differences in glycosylation may explain Aspafilioside B’s superior bioavailability .

- ACE2 Inhibition : Dioscin and Aspafilioside B show stronger ACE2 binding (lower ΔG) than this compound, but this compound’s Ro5 compliance makes it a more viable candidate for oral formulation .

- Mechanistic Diversity : Dioscin’s anti-metastatic action via connexin 43 contrasts with Aspafilioside B’s cell cycle modulation, highlighting structural nuances in targeting cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.